molecular formula C19H18BrN3O3 B2758383 2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-N-(4-ethoxybenzyl)acetamide CAS No. 1286709-42-9

2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-N-(4-ethoxybenzyl)acetamide

Cat. No. B2758383
CAS RN: 1286709-42-9
M. Wt: 416.275
InChI Key: MCRQDHZWXKKCOX-UHFFFAOYSA-N
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Description

2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-N-(4-ethoxybenzyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Evaluation for Antimicrobial Activity : Derivatives of 1,3,4-oxadiazole compounds, including those related to the chemical structure , have been synthesized and evaluated for their antimicrobial activity. These compounds have shown activity against various microbial species, suggesting potential applications in developing new antimicrobial agents (Salama, 2020); (Gul et al., 2017).

Antioxidant Activity

  • Evaluation of Antioxidant Activity : Studies on bromophenol derivatives from marine sources have shown potent antioxidant activities, which could be leveraged in food and pharmaceutical fields as natural antioxidants. This suggests a potential application for related bromophenyl compounds in preventing oxidative stress and related diseases (Li et al., 2012).

Antitumor and Antiproliferative Activity

  • Investigations into Antitumor Potential : The synthesis of 1,3,4-oxadiazole derivatives has been directed towards evaluating their antitumor and antiproliferative activities. Certain derivatives have demonstrated significant activity against cancer cell lines, indicating their potential as chemotherapeutic agents (Kumar et al., 2014).

Synthesis and Characterization

  • Novel Compound Synthesis : Research has focused on synthesizing new compounds with the 1,3,4-oxadiazole core, exploring their chemical properties and potential biological activities. These studies contribute to the understanding of how variations in the chemical structure can influence biological activity and potential applications in drug development (Chkirate et al., 2019).

properties

IUPAC Name

2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(4-ethoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O3/c1-2-25-16-8-6-13(7-9-16)12-21-17(24)11-18-22-23-19(26-18)14-4-3-5-15(20)10-14/h3-10H,2,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRQDHZWXKKCOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)CC2=NN=C(O2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-N-(4-ethoxybenzyl)acetamide

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